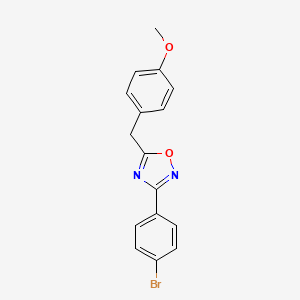

3-(4-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 3-(4-Bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole often involves the reaction of bromobenzyl and methoxybenzyl precursors with heterocyclic rings. For example, one study detailed the synthesis of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, utilizing NMR and IR spectroscopy for characterization and employing DFT methods for molecular analysis (Ustabaş et al., 2020).

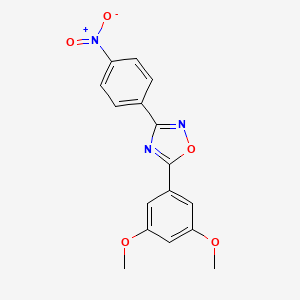

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including methoxybenzyl modifications, shows varied arrangements impacting their physical properties. In one study, crystal and molecular structures of methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones were analyzed, revealing V-shaped configurations and planarity differences that influence solid-state molecular packing (Khan et al., 2014).

Chemical Reactions and Properties

Compounds with the 1,3,4-oxadiazole core can undergo various chemical reactions, producing materials with potential antimicrobial activities. For instance, novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives were synthesized and showed varying degrees of antibacterial activity against Gram-negative bacteria (Rehman et al., 2018).

Physical Properties Analysis

The liquid crystalline properties of mesogenic materials based on 1,3,4-oxadiazole with methoxybenzylidene groups have been studied, indicating that the presence of nitro and alkoxy groups can significantly influence mesophase behavior and thermal stability (Abboud et al., 2017).

Chemical Properties Analysis

The introduction of methoxyphenyl and bromobenzyl groups into the 1,3,4-oxadiazole framework alters its chemical properties, as seen in the synthesis of derivatives showing enhanced anticonvulsant activities. The modification of the oxadiazole ring with amino groups and specific substituents can mediate effects through benzodiazepine receptor mechanisms, highlighting the compound's therapeutic potential (Zarghi et al., 2008).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Synthesis and Biological Evaluation

Studies have shown the synthesis of derivatives related to 3-(4-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole, which were evaluated for their antimicrobial activities. For instance, Kaneria et al. (2016) synthesized novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives and screened them for antimicrobial activity against various strains of bacteria and fungi, showcasing the potential of these compounds in antimicrobial research (Kaneria et al., 2016).

Antioxidant and Radical Scavenging Activities

Natural Sources and Synthetic Analogs

Bromophenol derivatives, structurally related to the compound of interest, have been isolated from natural sources like the red alga Rhodomela confervoides. These compounds have demonstrated significant antioxidant activity, indicating the potential for similar structures to be explored for their radical scavenging capabilities. Li et al. (2011) and Li et al. (2012) identified and isolated bromophenols with potent scavenging activity against DPPH radicals and ABTS radicals, highlighting the relevance of these compounds in antioxidant research (Li, Li, Gloer, & Wang, 2011), (Li, Li, Gloer, & Wang, 2012).

Optical and Electronic Properties

Synthesis and Characterization for Optoelectronics

The optical and electronic properties of 1,3,4-oxadiazole derivatives have been explored for potential applications in optoelectronics. Chandrakantha et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives and characterized their optical nonlinearity using open-aperture z-scan experiments. This study suggests the utility of such compounds in the development of optical limiters and other optoelectronic applications (Chandrakantha et al., 2011).

Corrosion Inhibition

Application in Corrosion Inhibition

The corrosion inhibition efficacy of oxadiazole derivatives for mild steel in sulfuric acid media has been investigated, suggesting a potential application of these compounds in industrial corrosion protection. Bouklah et al. (2006) demonstrated that 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole acts as an excellent corrosion inhibitor, with the study providing insight into the thermodynamic properties related to its inhibitory behavior (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Direcciones Futuras

The study of oxadiazole derivatives is a vibrant field in medicinal chemistry, with many researchers exploring their potential uses in drug development . This specific compound could potentially be studied for its biological activity and could serve as a starting point for the development of new therapeutic agents .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(19-21-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIYILRULRCHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)

![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)

![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)

![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)

![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)